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Compound of Interest

Compound Name:
2-(hydroxymethyl)-5-

methoxybenzonitrile

Cat. No.: B8708745 Get Quote

Executive Summary
2-(Hydroxymethyl)-5-methoxybenzonitrile (CAS: 210037-87-9) is a critical bifunctional

building block utilized in the synthesis of benzoxaborole antifungals (e.g., Tavaborole

intermediates) and isoindolinone derivatives.[1] Its structure combines a polar hydroxymethyl

group, a lipophilic methoxy substituent, and an electron-withdrawing nitrile moiety on a

benzene core.[1][2]

This unique functionalization dictates a specific solubility profile: high solubility in polar aprotic

solvents (DMSO, DMF), moderate-to-high solubility in chlorinated and ester solvents (DCM,

Ethyl Acetate), and poor solubility in non-polar hydrocarbons (Hexanes).[1] This guide provides

a theoretical solubility framework, estimated quantitative ranges, and validated protocols for

empirical determination.

Physicochemical Profile & Theoretical Framework[1]
[2]
Structural Analysis
The solubility behavior of 2-(hydroxymethyl)-5-methoxybenzonitrile is governed by the

competition between its three functional groups:
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Nitrile (-CN, C1): Strong dipole; promotes solubility in polar aprotic solvents (Acetonitrile,

DMF).[1][2]

Hydroxymethyl (-CH₂OH, C2): Hydrogen bond donor/acceptor; enhances solubility in

alcohols (Methanol, Ethanol) and allows for limited water interaction.[1]

Methoxy (-OCH₃, C5): Lipophilic ether linkage; reduces water solubility while enhancing

compatibility with organic solvents like Dichloromethane (DCM).[1][2]

Hansen Solubility Parameters (HSP)
Based on group contribution methods (Van Krevelen/Hoftyzer), the predicted interaction radius

(

) suggests the following solvent compatibility:

(Dispersion): Moderate interaction with aromatics.[1][2]

(Polarity): High affinity for solvents with strong dipole moments (e.g., Acetone, DMSO).[2]

(Hydrogen Bonding): The -OH group requires solvents capable of H-bonding to achieve high
concentrations (>100 mg/mL).[1]

Solubility Data Profile
Estimated Solubility Matrix
Note: Values are semi-quantitative estimates based on structural analogs (e.g., 2-

hydroxymethylbenzonitrile) and chromatographic behavior reported in synthesis literature.
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Solvent Class Solvent
Solubility
Rating

Estimated
Conc. (25°C)

Mechanistic
Insight

Polar Aprotic DMSO Very High > 200 mg/mL

Strong dipole-

dipole

interactions

disrupt crystal

lattice.[1][2]

Polar Aprotic DMF Very High > 150 mg/mL

Excellent

solvation of both

-CN and -OH

groups.[1][2]

Chlorinated
Dichloromethane

(DCM)
High 50–100 mg/mL

High affinity for

the methoxy-

benzene core;

standard

extraction

solvent.[1][2]

Esters Ethyl Acetate High 30–80 mg/mL

Good H-bond

acceptor for -OH;

preferred for

recrystallization.

[1][2]

Alcohols Methanol High 50–100 mg/mL

Strong H-

bonding matches

the

hydroxymethyl

group.[1][2]

Alcohols Ethanol Moderate 20–50 mg/mL

Slightly lower

than MeOH due

to alkyl chain

length.[1][2]
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Ethers THF High > 100 mg/mL

Excellent general

solvent for polar

aromatics.[1][2]

Aromatic Toluene Low-Moderate 5–15 mg/mL

Lacks polarity to

fully solvate the -

CN/-OH groups

at RT.[1]

Hydrocarbon
Hexanes/Heptan

e
Insoluble < 1 mg/mL

"Anti-solvent"

used to

precipitate the

compound.[1][2]

Aqueous Water Low < 2 mg/mL

Lipophilic

aromatic ring

dominates; not

freely soluble

without

cosolvents.[1][2]

Temperature Dependence
Solubility in Ethyl Acetate and Toluene exhibits a steep positive slope with temperature, making

this binary system (EtOAc/Heptane) ideal for recrystallization.[2]

25°C: Moderate solubility.[1][2]

Reflux (77°C): High solubility (Dissolution of crude solid).[1][2]

Cooling (0°C): Sharp supersaturation and crystallization.[2]

Experimental Protocols (Self-Validating)
Protocol A: Thermodynamic Solubility (Shake-Flask
Method)
Use this protocol for regulatory filing or precise physicochemical characterization.[1]
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Reagents: HPLC-grade solvents, Reference Standard (purity >98%). Equipment: Temperature-

controlled orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV.

Saturation: Add excess solid (~50 mg) to 2 mL of solvent in a borosilicate glass vial.

Equilibration: Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 24–48 hours.

Validation Check: Ensure solid is still visible.[1][2] If fully dissolved, add more solid.[2]

Phase Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a pre-heated 0.45

µm PTFE filter (to prevent precipitation on the filter).

Quantification: Dilute the supernatant (100x) with Mobile Phase and analyze via HPLC.

HPLC Conditions: C18 Column, Water/Acetonitrile gradient (0.1% TFA), Detection @ 254

nm (Benzonitrile chromophore).[2]

Protocol B: Rapid Kinetic Solubility (Turbidimetry)
Use this for high-throughput screening during early development.[1]

Prepare a 10 mM stock solution in DMSO.[1][2]

Spike into aqueous buffer (pH 7.4) at increasing concentrations (1–200 µM).[1][2]

Measure absorbance at 620 nm (turbidity) after 2 hours.[1][2]

Endpoint: The concentration at which Abs > 0.01 indicates precipitation (Kinetic Solubility

Limit).[1][2]

Visualizations & Workflows
Solubility Determination Workflow
The following diagram outlines the decision logic for selecting the appropriate solubility method

based on the development stage.
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Start: Solubility Assessment

Development Stage?

Early Discovery
(High Throughput)

Screening

Pre-Clinical / CMC
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Optimization

Kinetic Solubility
(DMSO Stock Spike)
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Nephelometry / UV Turbidity
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HPLC-UV / LC-MS
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(Qualitative)

Exact Saturation Conc.
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Click to download full resolution via product page

Caption: Decision matrix for selecting Kinetic vs. Thermodynamic solubility protocols based on

drug development phase.

Recrystallization Solvent Decision Tree
For purification of 2-(hydroxymethyl)-5-methoxybenzonitrile from crude synthesis mixtures.
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Crude Solid Solubility Test
(100 mg/mL)

Soluble at RTDissolves instantly

Insoluble at Reflux
Solid remains

Soluble Hot /
Insoluble Cold

Dissolves on heating

Too Soluble:
Use as Solvent A
(Add Anti-solvent)

Poor Solvent:
Use as Anti-solvent

Ideal Recrystallization
Solvent

DCM, THF, DMSO

Hexanes, Water

Ethyl Acetate,
Ethanol, Toluene

Click to download full resolution via product page

Caption: Solvent selection logic for purification via recrystallization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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